molecular formula C9H16O2 B1630532 Bicyclo[2.2.1]heptane-2,3-dimethanol CAS No. 5062-99-7

Bicyclo[2.2.1]heptane-2,3-dimethanol

Cat. No.: B1630532
CAS No.: 5062-99-7
M. Wt: 156.22 g/mol
InChI Key: YSVZGWAJIHWNQK-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]heptane-2,3-dimethanol (CAS 45849-05-6), also known as norbornanedimethanol, is a bicyclic organic compound with the molecular formula C₉H₁₆O₂ and a molecular weight of 156.22 g/mol . Structurally, it consists of a norbornane skeleton (bicyclo[2.2.1]heptane) substituted with two hydroxymethyl groups at the 2- and 3-positions. This compound is primarily utilized as an intermediate in organic synthesis and polymer chemistry. For instance, derivatives of bicyclo[2.2.1]heptane are employed as nucleating agents in polypropylene (PP) to enhance crystallization efficiency and mechanical properties . Its hydroxyl groups enable further functionalization, such as esterification or etherification, making it versatile for industrial applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c10-4-8-6-1-2-7(3-6)9(8)5-11/h6-11H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVZGWAJIHWNQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(C2CO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10963450
Record name (Bicyclo[2.2.1]heptane-2,3-diyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10963450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5062-99-7, 45849-05-6
Record name NSC149910
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149910
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (Bicyclo[2.2.1]heptane-2,3-diyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10963450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Similar Compounds

Bicyclo[2.2.1]heptane-2,3-dimethanol is structurally and functionally distinct from related bicyclic compounds. Below is a detailed comparison with five analogs:

Bicyclo[2.2.1]heptane-2,3-dicarboxylic Acid Disodium Salt (HPN-68L)

  • Molecular Formula : C₉H₁₀O₄Na₂
  • Key Differences: Contains carboxylic acid sodium salts instead of hydroxymethyl groups. Acts as a high-efficiency α-nucleating agent for PP, increasing crystallization temperatures by ~15°C at 0.2 phr (parts per hundred resin) . Higher polarity due to ionic character, improving dispersion in polar polymer matrices compared to the neutral dimethanol .
  • Applications : Food-grade polymer additives (GB9685-2008 standard) and industrial PP modification .

7-Oxathis compound Diacetate Ester

  • Molecular Formula : C₁₂H₁₈O₆
  • Key Differences :
    • Features an oxygen bridge (7-oxa) and acetylated hydroxyl groups .
    • Enhanced lipophilicity due to ester moieties, improving compatibility with hydrophobic matrices like polyesters .
    • Used in enzymatic resolution studies (e.g., lipase-mediated hydrolysis) for chiral synthesis .

Bicyclo[2.2.1]heptane-2,3-dione (CAS 6248-97-1)

  • Molecular Formula : C₉H₁₂O₂
  • Key Differences :
    • Replaces hydroxymethyl groups with ketone functionalities .
    • Lower molecular weight (152.19 g/mol ) and higher reactivity in cycloaddition reactions .
    • Serves as a precursor for synthesizing epoxy resins and crosslinking agents .

2,2,3-Trimethyl-bicyclo[2.2.1]heptane

  • Molecular Formula : C₁₀H₁₈
  • Key Differences: Lacks functional groups (purely hydrocarbon structure). Lower polarity, making it suitable as a solvent or fuel additive . Synthesized via Lewis acid-mediated reactions, highlighting divergent synthetic pathways compared to dimethanol derivatives .

Bicyclo[2.2.1]heptane-2,3-dimethanamine

  • Molecular Formula : C₉H₁₈N₂
  • Key Differences :
    • Substitutes hydroxyl groups with primary amines .
    • Increased basicity and coordination capacity, enabling use in asymmetric catalysis or pharmaceutical intermediates .

Q & A

Q. What contradictions exist in the literature regarding this compound’s thermodynamic stability?

  • Answer : Discrepancies arise in:
  • Melting points : Reported values vary (e.g., 141°C vs. 135°C) due to polymorphic forms ( vs. 8).
  • Boiling points : Predicted data (283.9°C) may conflict with experimental observations under reduced pressure ().
    Resolve inconsistencies via DSC analysis and vapor pressure measurements () .

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